3-[4-(Aminomethyl)phenoxy]benzoic acid
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Overview
Description
3-[4-(Aminomethyl)phenoxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenoxy group, which is further substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)phenoxy]benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)phenol with 3-chlorobenzoic acid under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[4-(Aminomethyl)phenoxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifibrinolytic properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. For instance, in its role as an antifibrinolytic agent, it inhibits the activity of enzymes involved in the breakdown of fibrin clots. This inhibition is achieved through binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl and benzoic acid moieties but lacks the phenoxy group.
3-Phenoxybenzoic acid: Contains the phenoxy and benzoic acid moieties but lacks the aminomethyl group.
Uniqueness
3-[4-(Aminomethyl)phenoxy]benzoic acid is unique due to the presence of both the aminomethyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions with various molecular targets.
Properties
CAS No. |
828928-21-8 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H13NO3/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8H,9,15H2,(H,16,17) |
InChI Key |
NSIADFDQMYKNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CN)C(=O)O |
Origin of Product |
United States |
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